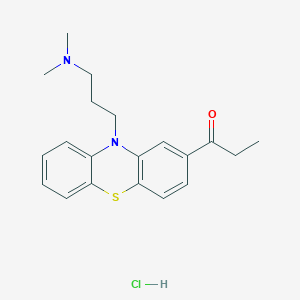

Clorhidrato de propionilpromazina

Descripción general

Descripción

El clorhidrato de propionilpromazina es un compuesto químico que pertenece a la clase de las fenotiazinas. Se utiliza principalmente como tranquilizante en medicina veterinaria. Este compuesto es un derivado de la promazina, modificado con un grupo propionilo para mejorar sus propiedades farmacológicas. El this compound ha llamado la atención por sus posibles propiedades antibacterianas, particularmente contra bacterias resistentes a los antibióticos como Mycobacterium tuberculosis y Acinetobacter baumannii .

Aplicaciones Científicas De Investigación

El clorhidrato de propionilpromazina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como compuesto modelo para estudiar los derivados de la fenotiazina.

Biología: Investigado por sus propiedades antibacterianas contra bacterias multirresistentes.

Medicina: Explorado por su posible uso en el tratamiento de infecciones causadas por Mycobacterium tuberculosis y Acinetobacter baumannii.

Industria: Utilizado en medicina veterinaria como tranquilizante para animales.

Mecanismo De Acción

El clorhidrato de propionilpromazina ejerce sus efectos actuando como antagonista de varios receptores, incluidos los receptores de dopamina, serotonina, muscarínicos, alfa-adrenérgicos e histamínicos. Este amplio antagonismo de los receptores contribuye a sus propiedades tranquilizantes y antibacterianas. La capacidad del compuesto para inhibir el crecimiento bacteriano se atribuye a su interferencia con la síntesis y función de la pared celular bacteriana .

Compuestos similares:

Promazina: El compuesto padre, utilizado como antipsicótico.

Clorpromazina: Otro derivado de la fenotiazina con propiedades antipsicóticas.

Trifluoperazina: Una fenotiazina utilizada para tratar la esquizofrenia.

Unicidad: El this compound es único debido a su grupo propionilo, que mejora sus propiedades farmacológicas, lo que lo hace más eficaz como tranquilizante y agente antibacteriano en comparación con su compuesto padre, la promazina .

Análisis Bioquímico

Biochemical Properties

Propionylpromazine hydrochloride has shown potent activity against M. tuberculosis . It effectively curtails the proliferation of M. tuberculosis H37Rv

Cellular Effects

Propionylpromazine hydrochloride has shown the capability to impede the growth of M. tuberculosis within macrophages without causing detrimental effects This indicates that it can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to act as an antagonist of dopamine 1, 2, and 4 receptors, serotonin (5-HT) receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha (1)-receptors, and histamine H1-receptors . Its main use as a sedative is due to its antihistamine effect .

Dosage Effects in Animal Models

Propionylpromazine hydrochloride is of interest due to its illicit use at pharmacological dosage (< 1 mg/kg i.m.) in the immediate pre-slaughter period . It is used to lessen weight loss, trauma, disease, aggression, and the prevalence of pale, soft exudative (PSE) pork produced from stress-susceptible animals

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de clorhidrato de propionilpromazina implica la reacción de promazina con cloruro de propionilo en presencia de una base como la piridina. La reacción generalmente ocurre en condiciones de reflujo, lo que resulta en la formación de propionilpromazina, que luego se convierte en su sal de clorhidrato mediante el tratamiento con ácido clorhídrico.

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica típicamente utilizando técnicas de recristalización o cromatografía para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de propionilpromazina sufre diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar sulfóxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir el compuesto de nuevo a su amina madre.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de fenotiazina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Se pueden emplear nucleófilos como el metóxido de sodio en condiciones básicas.

Principales productos formados:

Oxidación: Sulfóxidos y sulfonas.

Reducción: Amina madre.

Sustitución: Diversos derivados de fenotiazina sustituidos.

Comparación Con Compuestos Similares

Promazine: The parent compound, used as an antipsychotic.

Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

Trifluoperazine: A phenothiazine used to treat schizophrenia.

Uniqueness: Propionylpromazine hydrochloride is unique due to its propionyl group, which enhances its pharmacological properties, making it more effective as a tranquilizer and antibacterial agent compared to its parent compound, promazine .

Propiedades

IUPAC Name |

1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS.ClH/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20;/h5-6,8-11,14H,4,7,12-13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWVWZODBGTOIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3568-24-9 (Parent) | |

| Record name | Propiopromazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4045187 | |

| Record name | Propionylpromazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>56.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500451 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7681-67-6 | |

| Record name | Propiopromazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionylpromazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPIOPROMAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0BND6SD2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Propionylpromazine hydrochloride in scientific research?

A1: While not approved for use in humans, Propionylpromazine hydrochloride is being investigated for its tranquilizing effects in wildlife management. Specifically, it has been incorporated into formulations for use in leghold traps to mitigate self-inflicted trauma in captured animals [, ].

Q2: What analytical methods are commonly employed to study Propionylpromazine hydrochloride?

A2: Researchers utilize various chromatographic techniques to analyze Propionylpromazine hydrochloride. High-performance liquid chromatography (HPLC) is frequently used, often coupled with UV-Vis detection, to quantify the drug and its metabolites in various matrices like formulations and biological samples [, , , , ]. Additionally, tandem mass spectrometry (HPLC/MS) is employed for structural confirmation of the drug and its degradation products [].

Q3: What challenges are associated with the stability of Propionylpromazine hydrochloride formulations, and how are these addressed?

A3: Studies have revealed that Propionylpromazine hydrochloride can degrade under certain storage conditions, particularly at elevated temperatures []. This degradation, primarily through oxidation, leads to the formation of multiple degradation products. To enhance the stability of formulations, incorporating antioxidants like ascorbic acid has proven effective in preventing degradation and ensuring the long-term efficacy of the drug [].

Q4: Has the metabolism of Propionylpromazine hydrochloride been investigated in any species?

A4: Yes, the metabolism of Propionylpromazine hydrochloride has been studied in horses, although the drug is not approved for use in this species [, ]. Research indicates that it undergoes metabolism, with 2-(1-hydroxypropyl) promazine sulfoxide being identified as a major metabolite in horse urine [, ]. This finding is significant for equine drug testing, as it allows for the detection of Propionylpromazine hydrochloride administration through the presence of its metabolite.

Q5: Are there any methods for extracting and analyzing Propionylpromazine hydrochloride from complex matrices?

A5: Yes, researchers have developed a solid phase extraction (SPE) method capable of simultaneously extracting both Propionylpromazine hydrochloride and glucocorticoids from serum samples []. This method allows for the separation and pre-concentration of these compounds, improving their detection and quantification using HPLC with UV-Vis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

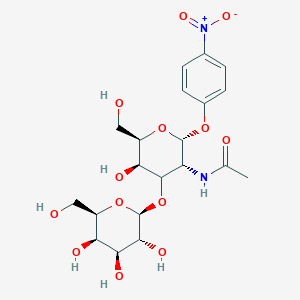

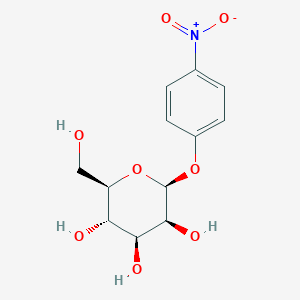

![N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13770.png)